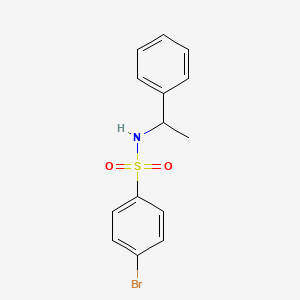
4-bromo-N-(1-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-bromo-N-(1-phenylethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14BrNO2S and its molecular weight is 340.24. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Bromo-N-(1-phenylethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. As a member of the arylsulfonamide class, its unique structural features contribute to various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃BrN₂SO₂. The structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group, linked through an ethyl moiety to another aromatic ring. This configuration is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. Research indicates that it may exhibit antimicrobial properties, particularly against mycobacterial strains such as Mycobacterium abscessus and Mycobacterium tuberculosis . Its mechanism involves binding to specific proteins and enzymes, potentially modulating their activity and affecting cellular pathways.
Binding Studies
Spectroscopic techniques, including fluorescence quenching and docking studies, have been employed to investigate the binding interactions of this compound with human serum albumin (HSA). These studies suggest that the compound interacts through hydrophobic forces and hydrogen bonding, indicating a moderate to strong binding affinity .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In comparative assays against multidrug-resistant strains of M. abscessus, the compound showed efficacy greater than some conventional antibiotics .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, potential cardiovascular effects | Binding to proteins, modulation of enzyme activity |
| Benzenesulfonamide derivatives | Antimicrobial against M. abscessus, anti-inflammatory | Varies; often involves calcium channel interactions |
| Imidazole-bearing sulfonamides | Strong antimycobacterial activity | Targeting mycobacterial enzymes |
Case Studies
- Antimycobacterial Activity : A study evaluated several benzenesulfonamide derivatives against M. abscessus and found that compounds with similar structural motifs exhibited varying degrees of antimicrobial activity. The findings highlighted the importance of substituents on the benzene ring in influencing efficacy .
- Cardiovascular Interaction : Research on related compounds indicated that certain benzenesulfonamides could significantly decrease perfusion pressure in isolated heart models, suggesting a potential therapeutic role in managing cardiovascular conditions .
Eigenschaften
IUPAC Name |
4-bromo-N-(1-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-11(12-5-3-2-4-6-12)16-19(17,18)14-9-7-13(15)8-10-14/h2-11,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQPTAVUAWEPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














